![molecular formula C22H45NO3 B561705 N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide CAS No. 202467-76-3](/img/structure/B561705.png)

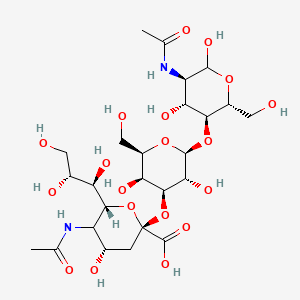

N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

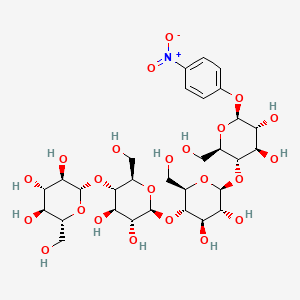

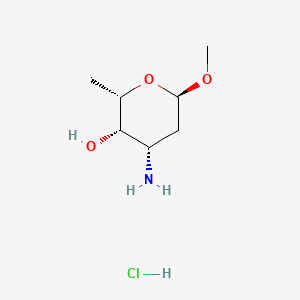

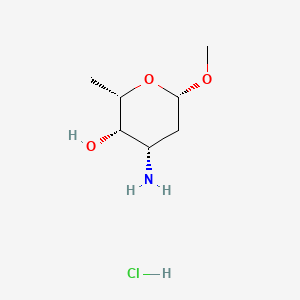

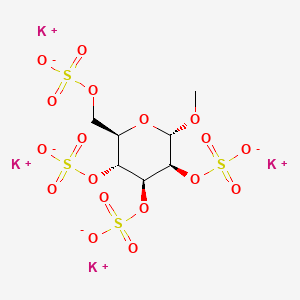

“N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide” is a chemical compound with the molecular formula C22H45NO3 . Its average mass is 371.598 Da and its monoisotopic mass is 371.339935 Da .

Molecular Structure Analysis

The molecule contains a total of 71 bond(s). There are 26 non-H bond(s), 1 multiple bond(s), 19 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 665.9±45.0 °C at 760 mmHg, and a flash point of 356.5±28.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 30 freely rotating bonds .科学的研究の応用

Role in Cancer Research

C4 Dihydroceramide has been found to play a significant role in cancer research . It is involved in various biological processes distinct from those involving ceramides, including cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . This makes it an important player in pathologies ranging from cancer to neurodegenerative diseases .

Metabolic Diseases

The plasma concentration of C4 Dihydroceramide has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset . This suggests that it could be a potential biomarker for these diseases .

Biosynthesis of Ceramide

The genes for N-acylsphinganine, sphinganine ω4-desaturase and C4-hydroxylase, are responsible for the biosynthesis of ceramide and dihydroceramide . These genes were identified in 2002 through exhaustive search of plant and yeast desaturases .

Role in Apoptosis

Ceramide, a product of C4 Dihydroceramide, has attracted attention because it is a signaling molecule involved in apoptosis . This makes C4 Dihydroceramide an important compound in the study of cell death and survival.

Sphingolipid Biosynthesis

C4 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is converted into ceramides with the addition of a double bond . Ceramides are abundant in tissues and have well-established biological functions .

Generation of Complex Sphingolipids

C4 Dihydroceramide and ceramide are substrates for the generation of more complex sphingolipids in the Golgi apparatus . This includes dihydrosphingomyelin or dihydroglucosylceramides/dihydrogangliosides and sphingomyelin or glucosylceramides/gangliosides .

作用機序

C4 Dihydroceramide, also known as N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide or Butanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, is a type of sphingolipid that plays a significant role in various biological processes .

Target of Action

The primary target of C4 Dihydroceramide is the enzyme Dihydroceramide Desaturase 1 (Des1) . This enzyme is responsible for the conversion of dihydroceramides into ceramides, a process that involves the insertion of a double bond .

Mode of Action

C4 Dihydroceramide interacts with its target, Des1, by serving as a substrate for the enzyme . The interaction results in the conversion of C4 Dihydroceramide into ceramide through the addition of a double bond . This process is a part of the de novo sphingolipid synthesis pathway .

Biochemical Pathways

C4 Dihydroceramide is a metabolic intermediate in the de novo sphingolipid synthesis pathway . This pathway takes place in the endoplasmic reticulum and involves the conversion of sphinganine molecules into dihydroceramides by ceramide synthase (CerS) . The dihydroceramides are then converted into ceramides by Des1 .

Pharmacokinetics

It is known that dihydroceramides are less prevalent than ceramides and are considered metabolic intermediates .

Result of Action

The conversion of C4 Dihydroceramide into ceramide has significant molecular and cellular effects. These include involvement in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Additionally, the plasma concentration of dihydroceramides has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Action Environment

The action of C4 Dihydroceramide is influenced by various environmental factors. For instance, the expression of Des1, which is the target of C4 Dihydroceramide, is regulated by the cellular environment . .

特性

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)/t20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNWHOCKDMLTSP-LEWJYISDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661861 |

Source

|

| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202467-76-3 |

Source

|

| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)